
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Overview
Description
Ethyl 4-hydroxy-3,5-dimethoxybenzoate (CAS: 3943-80-4), also known as ethyl syringate, is a phenolic ester derivative characterized by a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and ethoxycarbonyl (-COOCH₂CH₃) groups. Its molecular formula is C₁₁H₁₄O₅, with an average mass of 226.228 g/mol .
Preparation Methods
Primary Preparation Methods
Esterification of 3,5-Dihydroxybenzoic Acid
The most industrially relevant and straightforward method for synthesizing Ethyl 4-hydroxy-3,5-dimethoxybenzoate involves the esterification of 3,5-dihydroxybenzoic acid with ethanol under acidic catalysis. This process typically proceeds as follows:
- Reactants: 3,5-dihydroxybenzoic acid and ethanol
- Catalyst: Acidic conditions (commonly sulfuric acid or hydrochloric acid)
- Reaction Conditions: Reflux under controlled temperature to drive esterification
- Mechanism: Protonation of the carboxyl group enhances nucleophilic attack by ethanol, forming the ethyl ester
- Outcome: Formation of this compound after methylation of hydroxy groups (see Section 2.2).
Methylation of Hydroxy Groups
To obtain the 3,5-dimethoxy substitution pattern, selective methylation of hydroxy groups on the benzoate core is performed:
- Starting Material: Ethyl 4-hydroxybenzoate or related hydroxybenzoic acid esters
- Methylating Agents: Commonly methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
- Base: Potassium carbonate or sodium hydride to deprotonate hydroxy groups
- Solvent: Acetone or dimethylformamide (DMF)
- Reaction Conditions: Stirring at elevated temperature (typically 50–80°C) for several hours
- Result: Conversion of hydroxy groups at positions 3 and 5 to methoxy groups, yielding this compound with high yields (up to 90% reported).
Demethylation Route from 3,4,5-Trimethoxybenzoic Acid
An alternative synthetic route involves demethylation of 3,4,5-trimethoxybenzoic acid to selectively remove the methoxy group at position 4, producing 4-hydroxy-3,5-dimethoxybenzoic acid, which can then be esterified to the ethyl ester:
- Starting Material: 3,4,5-trimethoxybenzoic acid
- Demethylation Agent: Alkali hydroxide (e.g., sodium hydroxide) in ethylene glycol medium
- Conditions:
- Use of 3.2 to 4.05 moles of alkali hydroxide per mole of trimethoxybenzoic acid
- Approximately 400 g ethylene glycol per mole of acid to maintain fluidity
- Progressive distillation of ethylene glycol monomethyl ether and water formed during reaction
- Workup: Acidification with strong acid (sulfuric or hydrochloric acid) to pH ~3, followed by crystallization in water
- Advantages: Higher yield and purity compared to traditional acid-mediated demethylation, with reduced reaction times (6–17 hours in older methods).
Parameter | Conditions | Notes |
---|---|---|
Alkali Hydroxide | 3.2 – 4.05 moles per mole of acid | Typically sodium hydroxide (caustic soda) |
Solvent | Ethylene glycol (400 g/mol acid) | Ensures fluid heterogeneous medium |
Temperature | Reflux conditions | Controlled to optimize demethylation |
Workup | Acidification to pH 3 | Use of H2SO4 or HCl |
Product Isolation | Crystallization from water | High purity product |
Substitution Reactions on Ethyl p-Methoxybenzoate
Another method involves direct substitution reactions on ethyl p-methoxybenzoate:
- Reagents: Sodium iodide and sodium sulfite
- Mechanism: Nucleophilic substitution to introduce methoxy groups at desired positions
- Conditions: Typically conducted under reflux in polar solvents such as acetone
- Outcome: Formation of this compound via controlled substitution.
Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress and minimize by-products.
- Purification: Silica gel chromatography with gradient elution (n-hexane/ethyl acetate) is effective for isolating pure product.
- Yield Optimization: Using stoichiometric excess of alkylating agents or bases improves yields. Slow cooling and crystallization enhance purity and recovery.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
---|---|---|---|---|
Esterification + Methylation | 3,5-dihydroxybenzoic acid | Ethanol, acid catalyst; methyl iodide, base | Straightforward, industrially scalable | Requires two steps |
Demethylation of 3,4,5-trimethoxybenzoic acid | 3,4,5-trimethoxybenzoic acid | NaOH in ethylene glycol, acid workup | High purity, fewer impurities | Requires careful control of conditions |
Substitution on ethyl p-methoxybenzoate | Ethyl p-methoxybenzoate | Sodium iodide, sodium sulfite, reflux | Direct substitution route | Requires specific reagents |
Research Findings and Notes
- The demethylation method using alkali hydroxide in ethylene glycol is superior to traditional acid-mediated methods, offering better yields and fewer impurities.
- Esterification under acidic conditions remains the most common industrial approach due to simplicity and availability of starting materials.
- Nucleophilic substitution methods provide alternative synthetic pathways but may require more specialized reagents and conditions.
- Reaction yields can be optimized by controlling stoichiometry, temperature, and reaction time, and by employing purification techniques such as chromatography and crystallization.
- Analytical techniques such as NMR, GC/MS, and elemental analysis are essential for verifying the structure and purity of the synthesized compound.
This detailed analysis consolidates diverse preparation methods for this compound, emphasizing industrially viable and laboratory-scale synthetic routes. The demethylation of 3,4,5-trimethoxybenzoic acid in alkaline ethylene glycol medium and esterification of 3,5-dihydroxybenzoic acid under acidic conditions stand out as the most authoritative and efficient methods documented in the literature.
Scientific Research Applications
Chemistry
In the field of organic chemistry, ethyl 4-hydroxy-3,5-dimethoxybenzoate serves as a valuable reagent and intermediate in the synthesis of more complex molecules. It is utilized in:
- Organic synthesis as a precursor for pharmaceutical compounds.
- Studies involving structure-activity relationships due to its unique functional groups.
Biology
This compound has been investigated for its biological activities:
- Antioxidant Properties: It exhibits potential antioxidant activity that may protect cells from oxidative stress.
- Antimicrobial Activity: Research indicates effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
Case Study: Antimicrobial Activity
A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Drug Development: Its antioxidant and antimicrobial properties make it a candidate for developing new pharmaceuticals targeting infections and oxidative stress-related diseases.
Case Study: Drug Formulation
In a recent formulation study, this compound was incorporated into topical creams to enhance skin conditioning effects while providing antimicrobial benefits .
Industry
This compound finds applications in the cosmetics industry:
- Used as an ingredient in skin care products due to its moisturizing properties.
- Functions as a preservative and stabilizer in formulations.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species .
Comparison with Similar Compounds
Natural Occurrence and Isolation
The compound has been isolated from multiple plant species, including:
- Syzygium grijsii (stem)
- Scutellaria barbata (aerial parts)
- Ziziphora clinopodioides (aerial parts)
- Blumea laciniata (as the free acid form, 4-hydroxy-3,5-dimethoxybenzoic acid) .
Physicochemical Properties
- Solubility : Soluble in organic solvents like chloroform, ethyl acetate, and DMSO, with stock solutions stable at -20°C for 1 month or -80°C for 6 months .
- Crystal Structure: Monoclinic space group P2₁/c, with unit cell parameters a = 11.5521 Å, b = 13.5055 Å, c = 16.4171 Å, and β = 117.24° .
Comparison with Structurally Similar Compounds
Ethyl 4-hydroxy-3,5-dimethoxybenzoate belongs to a family of hydroxy-methoxybenzoate esters. Below is a detailed comparison with key analogues:
Structural Analogues: Esters and Free Acids
Key Observations:
- Ester vs. Acid : The ethyl ester exhibits higher lipophilicity than the free acid (4-hydroxy-3,5-dimethoxybenzoic acid), enhancing membrane permeability in biological systems .
- Alkyl Chain Impact : Methyl and isopropyl esters differ in solubility and steric effects. Methyl syringate is widely used in polymer synthesis due to its compatibility with melt polycondensation , while the ethyl derivative is more stable in storage .
Enzyme Specificity:
- This is attributed to steric hindrance from the 3,5-dimethoxy groups .
- Antioxidant Activity : A 4-hydroxy-3,5-dimethoxy derivative (structurally analogous) demonstrated the highest antioxidant activity in DPPH, FRAP, and lipid peroxidation assays, suggesting the methoxy groups enhance radical scavenging .
Pharmacological Potential:
- This compound is part of phytochemical mixtures in Ziziphora clinopodioides with cardioprotective effects .
- Syringaldehyde, a related aldehyde, shows radioprotective properties via Akt pathway activation .
Biological Activity
Ethyl 4-hydroxy-3,5-dimethoxybenzoate, with the molecular formula CHO, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of ethyl, hydroxy, and methoxy functional groups. This compound has garnered attention for its potential biological activities, including antioxidant , antimicrobial , and anti-inflammatory properties.
Antioxidant Properties
This compound has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The presence of hydroxyl and methoxy groups enhances its antioxidant capacity. Research indicates that this compound can modulate oxidative stress pathways, thereby protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Activity
In addition to its antioxidant properties, this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : The compound can influence signaling pathways associated with oxidative stress and inflammation .
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits a dose-dependent antioxidant effect in cell cultures exposed to oxidative stress. For instance, concentrations ranging from 10 µM to 100 µM significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL. These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Clinical Implications
While most studies have been conducted in vitro or in animal models, there is growing interest in the potential clinical applications of this compound. Its antioxidant and anti-inflammatory properties suggest it could be beneficial in treating conditions related to oxidative stress, such as neurodegenerative diseases and chronic inflammatory disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are effective methods for synthesizing ethyl 4-hydroxy-3,5-dimethoxybenzoate, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via esterification or alkylation reactions. For example, a related compound (methyl ester analog) was synthesized by reacting mthis compound with ethyl bromoacetate in acetone at 70°C for 24 h using K₂CO₃ as a base, achieving 90% yield after slow cooling and crystallization . Optimization strategies include:
- Monitoring reaction progress via TLC to minimize side products.
- Adjusting stoichiometric ratios (e.g., excess alkylating agent).
- Purification via silica gel chromatography with gradient elution (n-hexane/ethyl acetate).
Q. How can this compound be isolated from natural sources, and what purification techniques are recommended?
- Methodological Answer : Natural extraction involves solvent partitioning and chromatography. For instance, methanol extracts of Orthosiphon rubicundus were partitioned with ethyl acetate, and the crude extract was separated via silica gel chromatography using n-hexane/ethyl acetate gradients . Key steps:
- Use polar solvents (methanol, ethyl acetate) for initial extraction.
- Employ column chromatography with stepwise polarity gradients to isolate phenolic derivatives.
- Confirm purity via melting point analysis and UV spectroscopy (e.g., absorbance at 254 nm).
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- GC/MS : Identifies aromatic monomers via fragmentation patterns. For example, 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives were detected using GC/MS with database matching .
- NMR : Resolves methoxy and ester functional groups (e.g., δ 3.8–4.3 ppm for OCH₃ and COOEt).
- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₄O₅ requires C 58.40%, H 6.24%; deviations >0.3% suggest impurities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as antioxidant activity?
- Methodological Answer : Discrepancies may arise from assay conditions or sample purity. Recommendations:
- Standardize assays (e.g., DPPH radical scavenging with controlled pH/temperature).
- Verify compound purity via HPLC (>98%) to exclude confounding impurities .
- Compare results across multiple models (e.g., in vitro vs. cell-based assays) to assess context-dependent activity .
Q. What enzymatic studies are relevant to this compound, and how does substrate specificity affect its metabolic fate?
- Methodological Answer : Enzymatic hydroxylation studies on analogs reveal specificity constraints. For example, 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis showed no activity toward 4-hydroxy-3,5-dimethoxybenzoate, likely due to steric hindrance from methoxy groups . Experimental approaches:
- Use oxygen consumption assays to monitor enzymatic coupling efficiency.
- Test analogs with varying substituents (e.g., ethoxy vs. methoxy) to map steric/electronic tolerance.
Q. How can structural modifications of this compound enhance its physicochemical properties for drug delivery?
- Methodological Answer :
- Ester Hydrolysis : Replace ethyl with PEGylated chains to improve aqueous solubility.
- Methoxy Substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential.
- Crystallography : Solve crystal structures (e.g., via slow evaporation in acetone) to guide salt or co-crystal formation for stability .
Properties
IUPAC Name |
ethyl 4-hydroxy-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVKFZZCHINKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192599 | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-80-4 | |
Record name | Ethyl syringate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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